4-Hydrazinopiperidine hydrochloride
Overview
Description
4-Hydrazinopiperidine hydrochloride is a useful research compound. Its molecular formula is C5H14ClN3 and its molecular weight is 151.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Hydrazinopyridines, a related class of compounds, have been actively investigated as precursors in the synthesis of products having biological activity . The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures, which are of interest, in particular, as effective chemical pharmaceutical products and pesticides .
Mode of Action
It’s worth noting that the hydrazine group in related compounds is highly reactive, allowing for interactions with various targets .
Biochemical Pathways
Hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides , suggesting that they may interact with biochemical pathways related to these processes.
Result of Action
Products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity .
Biochemical Analysis
Biochemical Properties
4-Hydrazinopiperidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with hydrazine-reactive enzymes, where it acts as a substrate or inhibitor. For instance, it can form hydrazones with carbonyl-containing biomolecules, affecting their structure and function . Additionally, this compound can interact with cytochrome P450 enzymes, influencing metabolic pathways and drug metabolism .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . Its impact on cellular metabolism includes changes in the levels of various metabolites and the flux through metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it forms stable hydrazone derivatives with aldehydes and ketones, which can inhibit the activity of enzymes that rely on these functional groups . Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a particular dosage level triggers significant changes in cellular and physiological functions .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites. The compound’s involvement in metabolic pathways highlights its potential impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can influence the localization and distribution of this compound within tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles and mechanisms of action .
Properties
IUPAC Name |
piperidin-4-ylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.ClH/c6-8-5-1-3-7-4-2-5;/h5,7-8H,1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSVKVNFGDSMBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641064 | |
Record name | 4-Hydrazinylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952201-01-3 | |
Record name | 4-Hydrazinylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.